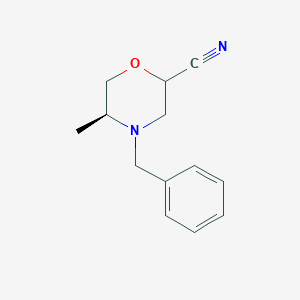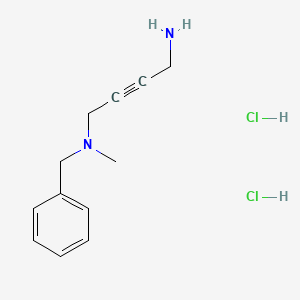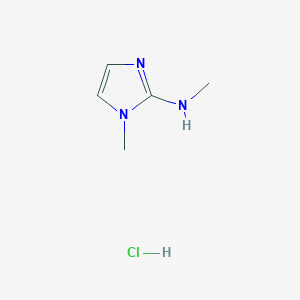![molecular formula C10H15Cl2N3 B1404912 [1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride CAS No. 102880-52-4](/img/structure/B1404912.png)
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride
Descripción general
Descripción
“[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 102880-52-4 . It has a molecular weight of 248.15 and its IUPAC name is 2-(1H-benzimidazol-2-yl)-2-propanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H . This indicates that the compound contains a benzimidazole ring attached to a propanamine group.Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, the benzimidazole pharmacophore, a part of the chemical structure of “[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride”, is crucial due to its presence in various biologically active compounds. The introduction of benzimidazole at specific positions of certain compounds, such as purine, is hypothesized to enhance their activity and selectivity. This has led to the synthesis of hybrids where benzimidazole is combined with other entities, aiming to improve their potency and selectivity against various biological targets. For instance, the conjugation of benzimidazole with purine has led to the creation of novel compounds with in vitro anticancer activities. The significance of benzimidazole in drug discovery is profound, given its presence in a multitude of pharmacologically active compounds with diverse therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The recent development of benzimidazole derivatives as anticancer agents is particularly noteworthy, with a focus on the structure-activity relationship and synthetic protocols (Yimer & Fekadu, 2015; Vasuki et al., 2021; Akhtar et al., 2019).
Biological and Chemical Research
The benzimidazole moiety is not only significant in medicinal chemistry but also in other branches of scientific research. Studies have elaborated on the preparation, properties, and complexation of compounds containing benzimidazole, highlighting their diverse spectroscopic properties and biological activities. The unique chemical behavior of benzimidazole derivatives, including their ability to form various complexes and exhibit a wide range of biological activities, makes them an area of intense research interest. The versatility of benzimidazole is further demonstrated in its application as a fungicide and in experimental cancer chemotherapy, where the elucidation of its mode of action has provided invaluable insights into microtubule assembly and the organization of cellular components (Boča et al., 2011; Davidse, 1986).
Synthesis and Chemical Properties
The synthetic versatility of benzimidazole is evident in the development of various synthetic methodologies, including conventional and modern techniques. The synthesis of benzimidazole derivatives has been a focal point of research, given their significant role in pharmaceuticals and their potential in creating novel therapeutic agents with enhanced efficacy and reduced toxicity. The exploration of various synthetic routes and the pharmacological activities of benzimidazole derivatives have been extensively reviewed, shedding light on the comprehensive understanding of their synthesis, structural properties, and biological implications (Ibrahim, 2011; Babbar et al., 2020).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTKKYDOKPJPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)


![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)


![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)